molecular formula C9H10O5 B1219637 3-Hydroxy-4,5-dimethoxybenzoic acid CAS No. 1916-08-1

3-Hydroxy-4,5-dimethoxybenzoic acid

Cat. No. B1219637
CAS RN: 1916-08-1
M. Wt: 198.17 g/mol
InChI Key: WFIBQVFJXGQICQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds closely related to 3-Hydroxy-4,5-dimethoxybenzoic acid, such as 4-hydroxy-5-iodo-2,3-dimethoxy-6-methylbenzoic acid and 5-bromo-4-hydroxy-2,3-dimethoxy-6-methylbenzoic acid, has been achieved through a preparative scale from readily available starting materials. These processes involve multiple steps, including nitration, methoxyl substitution, and reduction, without the need for chromatographic separation, showcasing the synthetic accessibility of such compounds (Laak & Scharf, 1989).

Molecular Structure Analysis

The molecular geometry and vibrational spectrum of closely related compounds, such as 4-hydroxybenzoic acid, have been extensively studied using Density Functional Theory (DFT) and experimental methods like IR and Raman spectroscopy. These studies provide detailed insights into the monomeric and dimeric forms in the gas phase, highlighting the stability and conformations of these molecules (Brandán et al., 2010).

Chemical Reactions and Properties

The introduction of protecting groups, such as methoxybenzyl groups, has been explored for hydroxy functions in related molecules. These protecting groups facilitate subsequent chemical transformations by providing stability under various conditions, including strong acids, which is crucial for complex organic synthesis (Nakajima, Abe, & Yonemitsu, 1988).

Physical Properties Analysis

The synthesis and characterization of compounds similar to 3-Hydroxy-4,5-dimethoxybenzoic acid have led to the determination of their crystal structures. For instance, the structure of 3,4-dimethoxybenzoic acid was elucidated using single-crystal X-ray diffraction, revealing the formation of hydrogen-bonded dimers and providing a basis for understanding the physical properties of these compounds (Pinkus, Kautz, & Ahobila-Vajjula, 2002).

Scientific Research Applications

Application Summary

“3-Hydroxy-4,5-dimethoxybenzoic acid” is used in the study of lignin bioconversion, a process that involves the breakdown of lignin, a complex organic polymer found in the cell walls of many plants, into simpler, valuable chemicals .

Methods of Application

In a recent study, researchers engineered a hydrogen peroxide (H2O2) tunnel in a cytochrome P450 monooxygenase from Rhodopseudomonas palustris, enabling it to carry out peroxygenase activity . This modified enzyme, CYP199A4, was then used to explore the O-demethylation of various methoxy-substituted benzoic acid derivatives, including "3-Hydroxy-4,5-dimethoxybenzoic acid" .

Organic Chemistry: Natural Product Synthesis

Application Summary

“3-Hydroxy-4,5-dimethoxybenzoic acid” is frequently used in the field of organic chemistry research, particularly in the study of natural product synthesis . This compound is often a key intermediate or a starting material in the synthesis of more complex molecules, such as lignans, flavonoids, and other polyphenols .

Methods of Application

In the synthesis of more complex molecules, “3-Hydroxy-4,5-dimethoxybenzoic acid” can be used as a starting material or an intermediate . The specific methods of application would depend on the target molecule being synthesized .

Results or Outcomes

The use of “3-Hydroxy-4,5-dimethoxybenzoic acid” in natural product synthesis has led to the creation of a variety of complex molecules, including lignans, flavonoids, and other polyphenols . These molecules are of interest due to their presence in various plants and their potential biological activities .

Chromatographic Analysis: Standard or Reference Compound

Application Summary

“3-Hydroxy-4,5-dimethoxybenzoic acid” is used as a standard or reference compound in chromatographic analysis . This helps to identify similar compounds in complex mixtures .

Methods of Application

In chromatographic analysis, “3-Hydroxy-4,5-dimethoxybenzoic acid” is used as a reference compound . The specific methods of application would depend on the type of chromatography being used and the nature of the complex mixture being analyzed .

Results or Outcomes

The use of “3-Hydroxy-4,5-dimethoxybenzoic acid” as a reference compound in chromatographic analysis has helped in the identification of similar compounds in complex mixtures . This has been beneficial in various fields, including environmental science, food science, and pharmaceutical research .

Polymerization Reactions: Precursor for Synthesis

Application Summary

“3-Hydroxy-4,5-dimethoxybenzoic acid” is used in studies aimed at understanding the mechanisms of polymerization reactions . It can act as a precursor for the synthesis of more elaborate polymeric materials .

Methods of Application

In polymerization reactions, “3-Hydroxy-4,5-dimethoxybenzoic acid” is used as a precursor . The specific methods of application would depend on the type of polymerization reaction being studied and the nature of the polymeric material being synthesized .

Results or Outcomes

The use of “3-Hydroxy-4,5-dimethoxybenzoic acid” as a precursor in polymerization reactions has led to the synthesis of more elaborate polymeric materials . This has contributed to the development of new materials with potential applications in various industries .

properties

IUPAC Name

3-hydroxy-4,5-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O5/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4,10H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFIBQVFJXGQICQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172689
Record name 3,4-Dimethoxy-5-hydroxybenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-4,5-dimethoxybenzoic acid

CAS RN

1916-08-1
Record name 3-Hydroxy-4,5-dimethoxybenzoic acid
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Record name 3,4-Dimethoxy-5-hydroxybenzoic acid
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Record name 1916-08-1
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Record name 3,4-Dimethoxy-5-hydroxybenzoic acid
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Record name 3-hydroxy-4,5-dimethoxybenzoic acid
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Record name 5-HYDROXYVERATRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
C Bitzer, G Brasse, K Dettner, S Schulz - Journal of chemical ecology, 2004 - Springer
Two phenolic acids were identified in the collembolan Ceratophysella denticulata: 3-hydroxy-4,5 dimethoxy benzoic acid and 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). …
Number of citations: 0 link.springer.com
A Elkhateeb, K Yamada, K Takahashi… - Natural Product …, 2007 - journals.sagepub.com
Extracts of nine North African medicinal plants have been evaluated for their anti-babesial properties in vitro. The extracts of Berberis vulgaris and Rosa damascena showed more than …
Number of citations: 0 journals.sagepub.com
FST Ndjateu, M Tene, P Tane… - Natural Product …, 2017 - journals.sagepub.com
The phytochemical study of the EtOH extract of the roots of Amphiblemma monticola Jacq.-Fél. led to the isolation of a new C-methyl isoflavone, amphiblemmone A (1), along with ten …
Number of citations: 0 journals.sagepub.com
B Nikodejevic, S Senoh, JW Daly… - Journal of Pharmacology …, 1970 - Citeseer
NIKODEJEVIC, B., S. SENOR, JW DALY AND CR CREVELING: Catechol-O-methyl-transferase. II. A new class of inhibitors of catechol-O-methyltransferase; 3, 5-dihydroxy-4-…
Number of citations: 0 citeseerx.ist.psu.edu
AN Booth, MS Masri, DJ Robbins, OH Emerson… - Journal of Biological …, 1959 - Elsevier
Methods-The collection of the urine and the paper chromatographic procedures used for the detection of the urinary phenolic metabolites have been previously described (7). The …
Number of citations: 0 www.sciencedirect.com
G Berti, O Livi, D Segnini, I Cavero - Tetrahedron, 1967 - Elsevier
A new flavone, isolated fromCistus monspeliensis, has been identified as myricetin-3,7,3′, 4′-tetramethyl ether [I], supported by UV, IR and NMR data and degradation experiments. …
Number of citations: 0 www.sciencedirect.com
JR Anstee, DE White - JOURNAL OF …, 1950 - ROYAL SOC CHEMISTRY THOMAS …
Number of citations: 0
M Friedman, PR Henika, RE Mandrell - Journal of food protection, 2003 - Elsevier
We evaluated the bactericidal activities of 35 benzaldehydes, 34 benzoic acids, and 1 benzoic acid methyl ester against Campylobacter jejuni, Escherichia coli O157:H7, Listeria …
Number of citations: 0 www.sciencedirect.com
AR Battersby, TA Dobson, DM Foulkes… - Journal of the Chemical …, 1972 - pubs.rsc.org
Colchicine (1), isolated from Colchicum autumnale plants which had been fed with (±)-[3-14C]tyrosine, is degraded to prove that ca. 85% of its total activity is located in the tropolone …
Number of citations: 0 pubs.rsc.org
RT Nzogong, FST Ndjateu… - BMC …, 2018 - bmccomplementmedtherapies …
Antimicrobial resistance is a serious threat against humankind and the search for new therapeutics is needed. This study aims to investigate the antimicrobial and antioxidant activities …

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